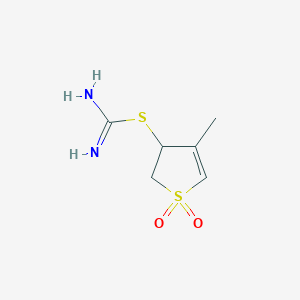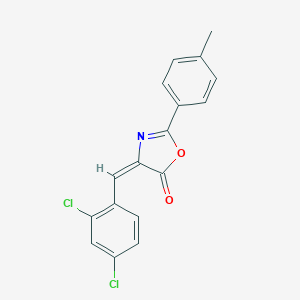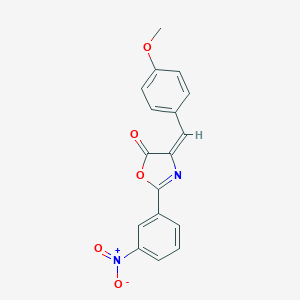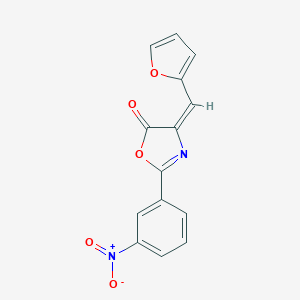
4-(Acetylamino)phenyl 5-bromo-2-ethoxybenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Acetylamino)phenyl 5-bromo-2-ethoxybenzenesulfonate is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. It is a sulfonate ester that is used in the synthesis of other compounds and has been studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-(Acetylamino)phenyl 5-bromo-2-ethoxybenzenesulfonate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the synthesis of certain compounds in the body. This inhibition can lead to a decrease in the production of these compounds, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the synthesis of prostaglandins, which are compounds that play a role in inflammation and pain. It has also been shown to inhibit the growth of certain cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(Acetylamino)phenyl 5-bromo-2-ethoxybenzenesulfonate in lab experiments is that it is relatively easy to synthesize and is commercially available. It is also a versatile building block that can be used in the synthesis of a variety of compounds. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of 4-(Acetylamino)phenyl 5-bromo-2-ethoxybenzenesulfonate. One direction is to further investigate its mechanism of action and how it interacts with enzymes in the body. Another direction is to explore its potential applications in the treatment of cancer and other diseases. Additionally, there is a need for more studies on the safety and toxicity of this compound.
Méthodes De Synthèse
The synthesis of 4-(Acetylamino)phenyl 5-bromo-2-ethoxybenzenesulfonate involves the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with 4-acetylaniline in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform at room temperature or under reflux conditions.
Applications De Recherche Scientifique
4-(Acetylamino)phenyl 5-bromo-2-ethoxybenzenesulfonate has been used in scientific research as a building block for the synthesis of other compounds. It has been used in the synthesis of sulfonamides, which are a class of compounds that have antibacterial and antifungal properties. It has also been used in the synthesis of compounds that have potential applications in the treatment of cancer and other diseases.
Propriétés
Formule moléculaire |
C16H16BrNO5S |
|---|---|
Poids moléculaire |
414.3 g/mol |
Nom IUPAC |
(4-acetamidophenyl) 5-bromo-2-ethoxybenzenesulfonate |
InChI |
InChI=1S/C16H16BrNO5S/c1-3-22-15-9-4-12(17)10-16(15)24(20,21)23-14-7-5-13(6-8-14)18-11(2)19/h4-10H,3H2,1-2H3,(H,18,19) |
Clé InChI |
XDSOQWWYXZSBBS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C |
SMILES canonique |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(1Z)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B273885.png)
![3-[({2-Nitrobenzoyl}diazenyl)methyl]pyridine](/img/structure/B273887.png)

![1-methylbenzo[cd]indol-2(1H)-one oxime](/img/structure/B273891.png)
![Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol](/img/structure/B273892.png)

![2-phenyl-N'-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)acetohydrazide](/img/structure/B273895.png)

![(5E)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one](/img/structure/B273900.png)
![(5Z)-2-(2-chloroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B273902.png)



